3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid
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Overview
Description
3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H3Cl3O2S and a molecular weight of 281.54 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of three chlorine atoms and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid typically involves the chlorination of benzothiophene derivatives followed by carboxylation. One common method involves the chlorination of 1-benzothiophene-2-carboxylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3, 4, and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid: Similar structure but with chlorine atoms at different positions.
1-Benzothiophene-2-carboxylic acid: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
Uniqueness
3,4,7-Trichloro-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C9H3Cl3O2S |
---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
3,4,7-trichloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H3Cl3O2S/c10-3-1-2-4(11)7-5(3)6(12)8(15-7)9(13)14/h1-2H,(H,13,14) |
InChI Key |
FNEDAFASSBCDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=C(S2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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